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[City, State] – December 19, 2025 – Emerging preclinical evidence strongly indicates that

Gnetin C, a resveratrol dimer, possesses significantly greater potency in anticancer, anti-

inflammatory, and neuroprotective activities compared to other well-known natural stilbenoids

like resveratrol and pterostilbene. A comprehensive analysis of recent studies reveals Gnetin
C's enhanced efficacy in inhibiting cancer cell growth, mitigating inflammatory responses, and

protecting against neurodegenerative processes, positioning it as a promising candidate for

further investigation in drug development.

This guide provides an objective comparison of Gnetin C's performance against other natural

compounds, supported by experimental data. It includes detailed methodologies for key

experiments and visualizations of the underlying molecular pathways to offer a comprehensive

resource for researchers, scientists, and drug development professionals.

Superior Anticancer Efficacy of Gnetin C
In the realm of oncology research, Gnetin C has demonstrated marked superiority in inhibiting

the proliferation of various cancer cell lines, most notably in prostate cancer.
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In Vitro Cytotoxicity and Proliferation
Studies comparing the cytotoxic effects of Gnetin C, resveratrol, and pterostilbene on human

prostate cancer cell lines (DU145 and PC3M) have consistently shown Gnetin C to be the

most potent inhibitor.[1] A cell viability assay showed that Gnetin C exhibits significantly lower

IC₅₀ values, indicating that a much smaller concentration is required to inhibit cancer cell

growth by 50% compared to its monomeric counterparts.[1]

For instance, in DU145 prostate cancer cells, the IC₅₀ value for Gnetin C was 6.6 µM, whereas

resveratrol and pterostilbene had IC₅₀ values of 21.8 µM and 14.3 µM, respectively.[1] Similar

results were observed in PC3M cells, with Gnetin C showing an IC₅₀ of 8.7 µM compared to

24.4 µM for resveratrol and 19.0 µM for pterostilbene.[1]

Compound Cell Line IC₅₀ Value (µM)

Gnetin C DU145 6.6[1]

Resveratrol DU145 21.8[1]

Pterostilbene DU145 14.3[1]

Gnetin C PC3M 8.7[1]

Resveratrol PC3M 24.4[1]

Pterostilbene PC3M 19.0[1]

Table 1: Comparative IC₅₀

values in prostate cancer cell

lines.

Furthermore, Gnetin C more effectively induces apoptosis (programmed cell death) in prostate

cancer cells. Flow cytometry analysis revealed a marked increase in the sub-G1 phase cell

population, indicative of cell death, in cells treated with Gnetin C compared to those treated

with resveratrol or pterostilbene.[1]

In Vivo Tumor Suppression
The superior performance of Gnetin C extends to preclinical animal models. In a PC3M-Luc

subcutaneous xenograft mouse model, intraperitoneally administered Gnetin C demonstrated
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more potent tumor inhibitory effects than resveratrol and pterostilbene.[2] Notably, Gnetin C at

a dose of 25 mg/kg exhibited tumor inhibitory effects comparable to resveratrol and

pterostilbene at a 50 mg/kg dose.[2] When administered at the same 50 mg/kg dose, Gnetin
C's effect was substantially more potent.[1]

These in vivo results were supported by immunohistochemical analysis of tumor tissues, which

showed that Gnetin C treatment led to a significant reduction in markers for cell proliferation

(Ki-67) and angiogenesis (CD31), and a significant increase in a marker for apoptosis (cleaved

caspase-3).[1][3]

Treatment
Group

Dose
(mg/kg)

Tumor
Volume
Reduction

Proliferatio
n (Ki-67)

Angiogenes
is (CD31)

Apoptosis
(CC3)

Vehicle - Baseline High High Low

Resveratrol 50
Delayed

Growth
Reduced[1] Reduced Increased[3]

Pterostilbene 50
Delayed

Growth
Reduced[1] Reduced Increased[3]

Gnetin C 25

Comparable

to Res/Pter at

50 mg/kg

Significantly

Reduced[1]

Significantly

Reduced

Significantly

Increased[3]

Gnetin C 50
Most Potent

Inhibition

Most

Significant

Reduction[1]

Most

Significant

Reduction

Most

Significant

Increase[3]

Table 2:

Comparative

in vivo

antitumor

effects in a

prostate

cancer

xenograft

model.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33255879/
https://www.benchchem.com/product/b1257729?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33255879/
https://www.benchchem.com/product/b1257729?utm_src=pdf-body
https://www.benchchem.com/product/b1257729?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7760540/
https://www.benchchem.com/product/b1257729?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7760540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11901651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7760540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11901651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7760540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11901651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7760540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11901651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7760540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11901651/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enhanced Neuroprotective Effects
The accumulation and oligomerization of amyloid-beta (Aβ) peptides are key pathological

events in Alzheimer's disease. Gnetin C has shown promise in combating these processes. In

cultured SH-SY5Y human neuroblastoma cells, Gnetin C was more efficient at reducing the

production of the toxic Aβ42 peptide than resveratrol and another resveratrol dimer, ε-viniferin.

[4][5]

This effect is attributed to Gnetin C's ability to suppress the expression of β-site amyloid

precursor protein-cleaving enzyme-1 (BACE1), a key enzyme in Aβ production, and upregulate

matrix metalloproteinase-14 (MMP-14), an Aβ-degrading enzyme.[4][5] Furthermore, Gnetin C
significantly ameliorated the reduction in cell viability caused by Aβ42 treatment.[4] While one

study showed resveratrol to be a more potent inhibitor of Aβ fibril formation (63% inhibition vs.

39% for Gnetin C), Gnetin C's dual action on Aβ production and degradation highlights its

therapeutic potential.[6]

Compound
Effect on Aβ42
Production

Effect on
BACE1
Expression

Effect on
MMP-14
Expression

Aβ Fibril
Inhibition

Gnetin C
Most efficient

reduction[4][5]
Suppressed[4][5] Upregulated[4][5] 39%[6]

Resveratrol
Less efficient

reduction
Not specified Not specified 63%[6]

ε-viniferin
Less efficient

reduction
Not specified Not specified Not specified

Table 3:

Comparative

neuroprotective

effects related to

Alzheimer's

disease

pathology.
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Potent Anti-inflammatory and Antioxidant Activities
Gnetin C's superiority extends to its anti-inflammatory and antioxidant capacities. In a mouse

model of periodontitis, a chronic inflammatory disease, Gnetin C induced greater healing of

periodontal bone compared to resveratrol.[7] This enhanced healing was associated with a

more significant reduction in the pro-inflammatory cytokine Interleukin-1β (IL-1β) and markers

of oxidative stress in the gingival tissues.[6] The antioxidant effects of Gnetin C are likely

mediated through the activation of the Nrf2 pathway, a master regulator of the cellular

antioxidant response.[6][7] Computational studies also suggest that Gnetin C has a higher

radical scavenging activity compared to resveratrol.[8]

Key Signaling Pathways
The superior biological activities of Gnetin C and other stilbenoids are underpinned by their

modulation of critical cellular signaling pathways.

Gnetin C: Targeting the MTA1/Akt/mTOR Pathway
A primary mechanism for Gnetin C's potent anticancer effects, particularly in prostate cancer,

is its strong inhibition of the Metastasis-Associated Protein 1 (MTA1) signaling pathway.[3][9]

[10] MTA1 is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex

and its overexpression is linked to tumor aggressiveness. Gnetin C downregulates MTA1 more

effectively than resveratrol and pterostilbene.[10] This leads to the downstream inhibition of the

pro-survival Akt/mTOR signaling cascade, resulting in reduced cell proliferation and

angiogenesis, and the induction of apoptosis.[3][11]
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Caption: Gnetin C inhibits the MTA1/Akt/mTOR signaling pathway.

Resveratrol: Activating the SIRT1 Pathway
Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase

that plays a crucial role in cellular stress resistance, inflammation, and metabolism.[12][13] By

activating SIRT1, resveratrol can deacetylate various substrates, leading to the inhibition of

pro-inflammatory pathways like NF-κB and the activation of antioxidant responses.[12][13]

However, the activation of SIRT1 by resveratrol can be substrate-dependent.[14]

Resveratrol SIRT1

NF-κB
(Pro-inflammatory)

Antioxidant
Response (Nrf2)

Inflammation Cellular Stress
Resistance
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Caption: Resveratrol activates SIRT1 to modulate inflammation and stress resistance.

Pterostilbene: Modulating PI3K/Akt and Nrf2 Pathways
Pterostilbene exerts its anticancer effects through multiple pathways. It is known to inhibit the

PI3K/Akt/NF-κB signaling pathway, which is crucial for cancer cell survival and resistance to

treatment.[15] Additionally, pterostilbene is a potent activator of the Nrf2 antioxidant response

pathway, which helps protect normal cells from oxidative damage but can paradoxically induce

oxidative damage in the abnormal metabolic environment of cancer cells, leading to apoptosis.

[16][17]
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Caption: Pterostilbene inhibits pro-survival pathways and modulates redox status.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
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Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability,

proliferation, and cytotoxicity.

1. Seed cells in
96-well plates

2. Treat with compounds
(Gnetin C, Res, etc.)

and incubate

3. Add MTT reagent
(0.5 mg/ml final conc.)

4. Incubate (1-4 hours)
to allow formazan formation

5. Solubilize formazan
crystals with DMSO

6. Measure absorbance
(570 nm)

Click to download full resolution via product page

Caption: Workflow for the MTT cell viability assay.

Methodology:

Cell Plating: Seed cells (e.g., DU145, PC3M) in 96-well plates at a predetermined density

and allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of Gnetin C, resveratrol, or

pterostilbene. Include a vehicle-only control group. Incubate for the desired period (e.g., 72

hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at

37°C. Live cells with active metabolism will reduce the yellow MTT to purple formazan

crystals.

Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as

dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate

reader at a wavelength of 570 nm.

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control

cells. IC₅₀ values are calculated from the dose-response curves.

Western Blot Analysis
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This technique is used to detect and quantify specific proteins in a sample, such as MTA1, Akt,

and mTOR.

1. Prepare protein lysates
from treated cells/tissues

2. Separate proteins by size
via SDS-PAGE

3. Transfer proteins from
gel to a membrane

4. Block membrane to
prevent non-specific binding

5. Incubate with
primary antibody (e.g., anti-MTA1)

6. Incubate with HRP-conjugated
secondary antibody

7. Detect signal using
chemiluminescence and image

Click to download full resolution via product page

Caption: General workflow for Western Blot analysis.

Methodology:
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Sample Preparation: Lyse treated cells or tissues in a suitable buffer to extract proteins.

Determine protein concentration using a standard assay (e.g., BCA).

Gel Electrophoresis: Separate protein lysates based on molecular weight using sodium

dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) or nitrocellulose membrane.

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin

(BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target

protein (e.g., anti-MTA1, anti-p-Akt) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1

hour at room temperature.

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate

and capture the signal using an imaging system. Quantify band intensity relative to a loading

control (e.g., β-actin).

Immunohistochemistry (IHC) for In Vivo Analysis
IHC is used to visualize the presence and location of specific proteins within tissue sections.

Methodology (General Protocol):

Tissue Preparation: Deparaffinize formalin-fixed, paraffin-embedded tumor sections in xylene

and rehydrate through a graded series of ethanol washes.[18]

Antigen Retrieval: Perform heat-induced epitope retrieval using a solution such as 10 mM

sodium citrate buffer (pH 6.0) to unmask the antigenic sites.[18]

Blocking: Inactivate endogenous peroxidases with 3% hydrogen peroxide and block non-

specific binding sites with a blocking serum.[19]
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Primary Antibody Incubation: Incubate the tissue sections with the primary antibody (e.g.,

anti-Ki-67, anti-CD31, anti-cleaved caspase-3) overnight at 4°C in a humidified chamber.[19]

[20]

Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase

complex or an HRP-polymer-based detection system.[18]

Visualization: Develop the signal using a chromogen like 3,3'-diaminobenzidine (DAB), which

produces a brown precipitate at the antigen site.[19]

Counterstaining & Mounting: Lightly counterstain the nuclei with hematoxylin, then dehydrate

the sections and mount with a permanent mounting medium.[18]

Analysis: Examine the slides under a microscope. For markers like Ki-67, a proliferation

index is calculated as the percentage of positively stained nuclei. For CD31, microvessel

density is quantified. For cleaved caspase-3, the number of apoptotic cells is counted.[18]

[19][21]

Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the superior potency

of Gnetin C over other stilbenes like resveratrol and pterostilbene. Its enhanced ability to inhibit

cancer cell growth, particularly through the MTA1/Akt/mTOR pathway, and its more potent anti-

inflammatory and neuroprotective effects, make Gnetin C a highly promising natural compound

for further research and development in the pharmaceutical and nutraceutical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC
[pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Immunohistochemistry_for_CD31_in_Lucitanib_Treated_Tumors.pdf
https://www.bdbiosciences.com/content/dam/bdb/marketing-documents/Bioimaging_AppNote_Apoptosis.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Immunohistochemistry_Staining_for_Ki_67_in_Crozbaciclib_Treated_Tumors.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Immunohistochemistry_for_CD31_in_Lucitanib_Treated_Tumors.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Immunohistochemistry_Staining_for_Ki_67_in_Crozbaciclib_Treated_Tumors.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Immunohistochemistry_Staining_for_Ki_67_in_Crozbaciclib_Treated_Tumors.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Immunohistochemistry_for_CD31_in_Lucitanib_Treated_Tumors.pdf
https://pubmed.ncbi.nlm.nih.gov/27803251/
https://www.benchchem.com/product/b1257729?utm_src=pdf-body
https://www.benchchem.com/product/b1257729?utm_src=pdf-body
https://www.benchchem.com/product/b1257729?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7760540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7760540/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC
[pmc.ncbi.nlm.nih.gov]

4. Gnetin C, a resveratrol dimer, reduces amyloid-β 1-42 (Aβ42) production and ameliorates
Aβ42-lowered cell viability in cultured SH-SY5Y human neuroblastoma cells
[pubmed.ncbi.nlm.nih.gov]

5. discovery.researcher.life [discovery.researcher.life]

6. mdpi.com [mdpi.com]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. mdpi.com [mdpi.com]

10. MTA1-Dependent Anticancer Activity of Gnetin C in Prostate Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

11. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound
from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

12. Activation of Sirt1 by Resveratrol Inhibits TNF-α Induced Inflammation in Fibroblasts |
PLOS One [journals.plos.org]

13. Resveratrol-like Compounds as SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

14. Sirt1 activation by resveratrol is substrate sequence-selective | Aging [aging-us.com]

15. Anti-cancer properties [pterostilbene.com]

16. mdpi.com [mdpi.com]

17. Pterostilbene in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

18. benchchem.com [benchchem.com]

19. benchchem.com [benchchem.com]

20. bdbiosciences.com [bdbiosciences.com]

21. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Benchmarking Gnetin C's performance against other
natural compounds]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33255879/
https://pubmed.ncbi.nlm.nih.gov/33255879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11901651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11901651/
https://pubmed.ncbi.nlm.nih.gov/29899186/
https://pubmed.ncbi.nlm.nih.gov/29899186/
https://pubmed.ncbi.nlm.nih.gov/29899186/
https://discovery.researcher.life/article/gnetin-c-a-resveratrol-dimer-reduces-amyloid--1-42-a42-production-and-ameliorates-a42-lowered-cell-viability-in-cultured-sh-sy5y-human-neuroblastoma-cells/22856ed33af93a888c1c4e6e5f691198
https://www.mdpi.com/2072-6643/17/5/863
https://www.researchgate.net/figure/Effects-of-resveratrol-either-gnetin-C-or-monomer-administration-on-proinflammatory_fig2_364988088
https://www.researchgate.net/figure/Optimized-structure-of-trans-resveratrol-and-gnetin-C-in-water-environment-Blue-red_fig2_351356256
https://www.mdpi.com/2072-6694/14/24/6038
https://pmc.ncbi.nlm.nih.gov/articles/PMC6770780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6770780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11010822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11010822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11010822/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0027081
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0027081
https://pmc.ncbi.nlm.nih.gov/articles/PMC9738298/
https://www.aging-us.com/article/100542/text
https://www.pterostilbene.com/anti-cancer-properties/
https://www.mdpi.com/1422-0067/19/1/287
https://pmc.ncbi.nlm.nih.gov/articles/PMC8004113/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Immunohistochemistry_Staining_for_Ki_67_in_Crozbaciclib_Treated_Tumors.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Immunohistochemistry_for_CD31_in_Lucitanib_Treated_Tumors.pdf
https://www.bdbiosciences.com/content/dam/bdb/marketing-documents/Bioimaging_AppNote_Apoptosis.pdf
https://pubmed.ncbi.nlm.nih.gov/27803251/
https://pubmed.ncbi.nlm.nih.gov/27803251/
https://www.benchchem.com/product/b1257729#benchmarking-gnetin-c-s-performance-against-other-natural-compounds
https://www.benchchem.com/product/b1257729#benchmarking-gnetin-c-s-performance-against-other-natural-compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1257729#benchmarking-gnetin-c-s-performance-
against-other-natural-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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